2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine: is a fused heterocyclic compound characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core with chlorine and methyl substituents
Scientific Research Applications
2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Explored for its use in targeted cancer therapy due to its ability to inhibit specific kinases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary targets of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, division, and signal transduction . This compound has been found to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R) , which plays a key role in cellular growth and development .
Mode of Action
This compound interacts with its targets by inhibiting their activity . For instance, it inhibits IGF-1R with a half-maximal inhibitory concentration (IC50) of 2 nM . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by this compound affects various biochemical pathways. These include pathways involved in cell growth, division, and signal transduction . The disruption of these pathways can lead to downstream effects such as the inhibition of cell proliferation .
Pharmacokinetics
Related compounds have shown enhanced metabolism and pharmacokinetic properties due to the presence of a strong c–c glycosidic bond and a nonnatural heterocyclic base .
Result of Action
The inhibition of kinases by this compound leads to molecular and cellular effects such as the inhibition of cell proliferation . This can result in the suppression of tumor growth in the case of cancer cells .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine has been found to interact with specific proteins or enzymes that are dysregulated in cancer . For instance, it has been discovered as an inhibitor of IGF-1R (Insulin-like Growth Factor 1 Receptor), showing high selectivity over CDK2E (Cyclin-Dependent Kinase 2E) and exhibiting nanomolar potency on IGF-Sal cell lines .
Cellular Effects
The compound this compound influences cell function by targeting specific proteins or enzymes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition or activation of enzymes . For example, it inhibits the IGF-1R, which is often dysregulated in cancer .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed to have low rates of glucuronidation, indicating higher metabolic stability .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrroles with chloroform and a strong base. The reaction conditions often require high temperatures and the presence of a catalyst to facilitate the formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.
Major Products Formed
Comparison with Similar Compounds
2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine: is unique due to its specific structural features and biological activity. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: : These compounds share the same core structure but differ in their substituents and functional groups.
Other kinase inhibitors: : Compounds with similar mechanisms of action but different chemical structures.
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Properties
CAS No. |
1613751-73-7 |
---|---|
Molecular Formula |
C7H5Cl2N3 |
Molecular Weight |
202 |
Purity |
95 |
Origin of Product |
United States |
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